Cas no 299164-56-0 (1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde)

299164-56-0 structure
Produktname:1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
CAS-Nr.:299164-56-0
MF:C13H13NO2
MW:215.247823476791
CID:249312
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-
- 1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-(9CI)
- 1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde
-
- Inchi: InChI=1S/C13H13NO2/c1-2-16-13-8-4-3-7-12(13)14-9-5-6-11(14)10-15/h3-10H,2H2,1H3
- InChI-Schlüssel: KWROACBOPWXYBZ-UHFFFAOYSA-N
- Lächelt: C(OC1C=CC=CC=1N1C=CC=C1C=O)C
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6503017-5.0g |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
299164-56-0 | 95% | 5.0g |
$743.0 | 2023-07-09 | |
Enamine | EN300-6503017-0.5g |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
299164-56-0 | 95% | 0.5g |
$175.0 | 2023-07-09 | |
1PlusChem | 1P00BUBL-1g |
1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-(9CI) |
299164-56-0 | 95% | 1g |
$368.00 | 2024-05-06 | |
1PlusChem | 1P00BUBL-10g |
1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-(9CI) |
299164-56-0 | 95% | 10g |
$1423.00 | 2023-12-17 | |
A2B Chem LLC | AF51713-500mg |
1-(2-Ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
299164-56-0 | 95% | 500mg |
$220.00 | 2024-04-20 | |
Aaron | AR00BUJX-10g |
1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-(9CI) |
299164-56-0 | 95% | 10g |
$1539.00 | 2023-12-15 | |
1PlusChem | 1P00BUBL-500mg |
1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-(9CI) |
299164-56-0 | 95% | 500mg |
$270.00 | 2024-05-06 | |
1PlusChem | 1P00BUBL-2.5g |
1H-Pyrrole-2-carboxaldehyde,1-(2-ethoxyphenyl)-(9CI) |
299164-56-0 | 95% | 2.5g |
$684.00 | 2024-05-06 | |
Enamine | EN300-6503017-0.1g |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
299164-56-0 | 95% | 0.1g |
$66.0 | 2023-07-09 | |
Enamine | EN300-6503017-0.25g |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde |
299164-56-0 | 95% | 0.25g |
$92.0 | 2023-07-09 |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde Verwandte Literatur
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
299164-56-0 (1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde) Verwandte Produkte
- 2229633-46-7(4-(3-bromoprop-1-en-2-yl)-1-methyl-2-nitrobenzene)
- 85118-28-1(Ethyl 3-(Dimethylamino)butanoate)
- 886912-64-7(3,4,5-trimethoxy-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)
- 2137813-49-9(4-(difluoromethyl)-3-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole)
- 2088371-56-4((7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine)
- 1806160-95-1(2-(Chloromethyl)-6-hydroxy-5-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 1261777-00-7(3,5-Dichloro-2-(2-(trifluoromethoxy)phenyl)pyridine-4-acetic acid)
- 2229408-96-0((2-bromophenyl)methyl sulfamate)
- 886371-01-3(4-(2-bromo-1,3-thiazol-4-yl)pyridine)
- 2138167-13-0(2-Amino-6-fluoro-4-phenylbenzoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:299164-56-0)1-(2-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde

Reinheit:99%
Menge:1g
Preis ($):174.0